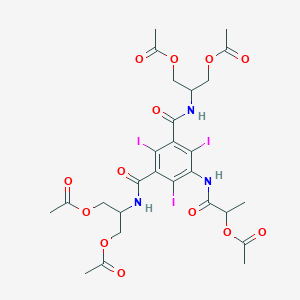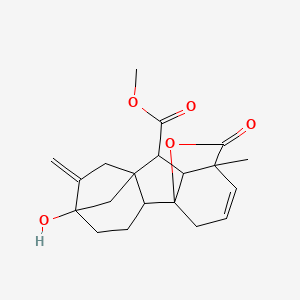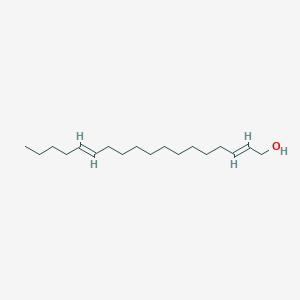![molecular formula C6H9N3O B12286105 Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)
Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- is a chemical compound with the molecular formula C6H9N3O It contains a hydroxylamine group attached to a pyrazine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- typically involves the reaction of hydroxylamine with a suitable pyrazine derivative. One common method is the reaction of hydroxylamine hydrochloride with 5-methyl-2-pyrazinecarboxaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to the desired hydroxylamine compound.
Industrial Production Methods
Industrial production of Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: Studied for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- involves its ability to act as a nucleophile, reacting with electrophilic centers in target molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, thereby modifying their function. The specific molecular targets and pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- can be compared with other hydroxylamine derivatives and pyrazine compounds:
Hydroxylamine: A simpler compound with similar nucleophilic properties but lacking the pyrazine ring.
Methoxylamine: Similar to hydroxylamine but with a methoxy group, used in similar synthetic applications.
Pyrazine derivatives: Compounds such as 2,3-dimethylpyrazine or 2,5-dimethylpyrazine, which have different substitution patterns on the pyrazine ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
O-[(5-methylpyrazin-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H9N3O/c1-5-2-9-6(3-8-5)4-10-7/h2-3H,4,7H2,1H3 |
InChI Key |
PLVRXETYZHVIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)
![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
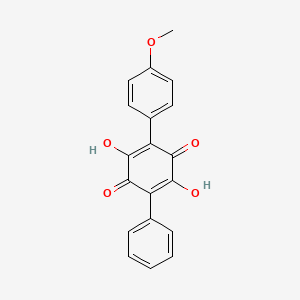
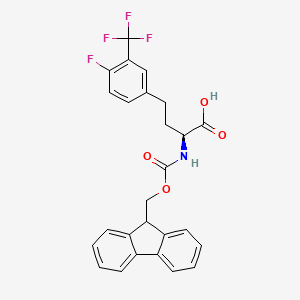
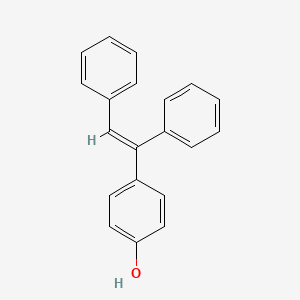

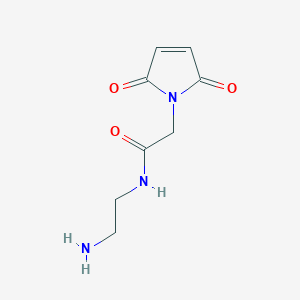
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
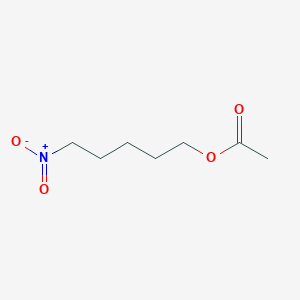
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
